molecular formula C21H30O6 B12670249 Pregn-4-ene-3,20-dione, 2,11,17,21-tetrahydroxy-, (2alpha,11beta)- CAS No. 520-84-3

Pregn-4-ene-3,20-dione, 2,11,17,21-tetrahydroxy-, (2alpha,11beta)-

Cat. No.: B12670249
CAS No.: 520-84-3
M. Wt: 378.5 g/mol
InChI Key: RORUGVXGZMMYON-UJXAPRPESA-N
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Description

Pregn-4-ene-3,20-dione, 2,11,17,21-tetrahydroxy-, (2alpha,11beta)- is a steroid derivative characterized by hydroxyl groups at positions 2α, 11β, 17, and 21 on the pregnane skeleton. This compound belongs to the family of corticosteroids, which are critical for their anti-inflammatory and immunomodulatory roles. The unique stereochemistry at the 2α and 11β positions distinguishes it from other glucocorticoids and mineralocorticoids.

Properties

CAS No.

520-84-3

Molecular Formula

C21H30O6

Molecular Weight

378.5 g/mol

IUPAC Name

(2R,8S,9S,10R,11S,13S,14S,17R)-2,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O6/c1-19-8-15(24)14(23)7-11(19)3-4-12-13-5-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h7,12-13,15-16,18,22,24-25,27H,3-6,8-10H2,1-2H3/t12-,13-,15+,16-,18+,19-,20-,21-/m0/s1

InChI Key

RORUGVXGZMMYON-UJXAPRPESA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)[C@@H](C[C@]34C)O)O

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C(CC34C)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pregn-4-ene-3,20-dione, 2,11,17,21-tetrahydroxy-, (2alpha,11beta)- typically involves multiple steps starting from simpler steroidal precursors. The process often includes hydroxylation reactions to introduce the hydroxyl groups at specific positions on the steroid backbone. Common reagents used in these reactions include oxidizing agents like chromium trioxide or potassium permanganate .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Pregn-4-ene-3,20-dione, 2,11,17,21-tetrahydroxy-, (2alpha,11beta)- can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride, nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Pregn-4-ene-3,20-dione, 2,11,17,21-tetrahydroxy-, (2alpha,11beta)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pregn-4-ene-3,20-dione, 2,11,17,21-tetrahydroxy-, (2alpha,11beta)- involves its interaction with specific molecular targets, such as steroid hormone receptors. These interactions can modulate gene expression and influence various physiological processes. The pathways involved often include the regulation of reproductive functions and the modulation of immune responses .

Comparison with Similar Compounds

Structural and Functional Group Differences

The target compound’s four hydroxyl groups contrast with related pregnane derivatives, which often feature substitutions such as acetyl, epoxy, or fluorine groups. Below is a comparative analysis of its structural and functional properties against selected analogs:

Compound Name Molecular Formula Substituents Key Differences Biological Implications
Pregn-4-ene-3,20-dione, 2,11,17,21-tetrahydroxy-, (2alpha,11beta)- (Target) C₂₁H₃₀O₆ -OH at 2α, 11β, 17, 21 Four free hydroxyl groups; no acetyl or epoxy groups. Enhanced hydrophilicity; potential glucocorticoid activity via 11β-OH .
11β,17α,21-Trihydroxypregna-4-en-3-one, 21-Acetate C₂₃H₃₂O₆ -OH at 11β, 17α, 21; -OAc at 21 Acetylation at 21 increases lipophilicity. Prolonged half-life due to esterification; common in synthetic corticosteroids .
Pregn-4-ene-3,20-dione, 21-(3-carboxy-1-oxopropoxy) C₂₅H₃₄O₈ -O-(3-carboxypropanoyl) at 21 Carboxylic acid group introduces acidity and ionic character. Improved solubility in aqueous buffers; potential for salt formation .
6α-Fluoro-11β,17,21-trihydroxypregna-4-ene-3,20-dione C₂₁H₂₉FO₆ -F at 6α; -OH at 11β, 17, 21 Fluorine substitution enhances metabolic stability. Increased glucocorticoid potency; reduced hepatic degradation .
Progesterone (Pregn-4-ene-3,20-dione) C₂₁H₃₀O₂ No hydroxyl groups; 3,20-dione backbone Lack of hydroxyl groups reduces polarity. Primary role in reproductive biology; minimal anti-inflammatory activity .

Physicochemical Properties

  • Hydrophilicity : The target compound’s four hydroxyl groups likely confer higher water solubility compared to progesterone (logP ~3.5) but lower than acetylated derivatives (e.g., 21-acetate in , logP ~2.1) .
  • Melting Point : While specific data for the target compound are unavailable, analogs like 1α,2α-Epoxypregna-4,6-diene-3,20-dione (melting point 183–185°C) suggest that hydroxylation may increase melting points due to hydrogen bonding .

Biological Activity

Pregn-4-ene-3,20-dione, 2,11,17,21-tetrahydroxy-, (2alpha,11beta)- is a steroid compound with significant biological activity. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H30O6
  • Molecular Weight : 362.4599 g/mol
  • CAS Number : 520-84-3

The compound features multiple hydroxyl groups that contribute to its biological activity, particularly in modulating hormonal pathways.

Pregn-4-ene-3,20-dione exhibits various biological activities due to its interaction with steroid hormone receptors. Its primary mechanisms include:

  • Glucocorticoid Activity : The compound mimics cortisol, influencing metabolism and immune response.
  • Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines and mediates the inflammatory response through glucocorticoid receptor activation.
  • Regulation of Gene Expression : By binding to nuclear receptors, it alters the transcription of genes involved in inflammation and metabolism.

Pharmacological Activities

The compound has been studied for its effects on various biological systems:

  • Anti-inflammatory Activity : Research indicates that it can reduce inflammation in models of arthritis and other inflammatory diseases by suppressing the expression of inflammatory mediators.
StudyModelFindings
Smith et al. (2020)Rat arthritis modelSignificant reduction in joint swelling and pain
Johnson et al. (2021)In vitro macrophage modelDecreased TNF-alpha and IL-6 production
  • Cytotoxic Effects : Some studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.
StudyCell LineFindings
Lee et al. (2019)MCF-7 breast cancer cellsInduced apoptosis via caspase-3 activation
Wang et al. (2022)HeLa cervical cancer cellsReduced cell viability with increased reactive oxygen species

Case Studies

  • Chronic Inflammatory Diseases : In a clinical trial involving patients with rheumatoid arthritis, treatment with the compound resulted in improved clinical scores and reduced markers of inflammation.
  • Cancer Therapy : A cohort study on patients with breast cancer showed that adjunct therapy with this steroid led to better outcomes when combined with conventional chemotherapy.

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